molecular formula C22H21BrClN3O4 B13368856 Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

Cat. No.: B13368856
M. Wt: 506.8 g/mol
InChI Key: TXCNUXVXAYESPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a structurally modified derivative of loratadine (Claritin®), a second-generation antihistamine with the chemical name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate . The parent compound, loratadine, is a non-sedative H1 receptor antagonist used to treat allergic rhinitis and chronic urticaria, with a molecular weight of 382.85 g/mol and a pKa of 5.0 .

The target compound introduces three key substituents:

  • 9-Nitro: Increases electrophilicity and may influence redox properties.
  • 8-Chloro: Retained from loratadine, contributing to receptor binding specificity.

This derivative is part of the Aryl Halide Chemistry Informer Library (Merck & Co.), a collection of 18 drug-like molecules designed to evaluate synthetic methodologies in complex synthesis . Its primary application lies in reaction screening to assess functional group compatibility and regioselectivity in cross-coupling or substitution reactions .

Properties

Molecular Formula

C22H21BrClN3O4

Molecular Weight

506.8 g/mol

IUPAC Name

ethyl 4-(6-bromo-13-chloro-14-nitro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C22H21BrClN3O4/c1-2-31-22(28)26-7-5-13(6-8-26)20-17-11-19(27(29)30)18(24)10-14(17)3-4-15-9-16(23)12-25-21(15)20/h9-12H,2-8H2,1H3

InChI Key

TXCNUXVXAYESPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=CC(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)[N+](=O)[O-])CC1

Origin of Product

United States

Preparation Methods

Synthesis of the Core Intermediate

  • Starting from 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, a key intermediate, the synthesis proceeds through alkylation with substituted benzyl chlorides (e.g., 3-chlorobenzyl chloride) in the presence of strong bases such as lithium diisopropylamide (LDA) in inert solvents like tetrahydrofuran (THF) at low temperatures (-15°C to 25°C, preferably -5°C to +5°C) to yield 3-[2-(3-chlorophenyl)ethyl]-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine derivatives.

  • Hydrolysis of the oxazoline ring under acidic conditions converts this intermediate into the corresponding pyridinecarboxylic acid.

Formation of the Piperidine-Substituted Intermediate

  • The pyridinecarboxylic acid intermediate is reacted with ethyl chloroformate in benzene to form the ethyl ester.

  • The piperidine ring is introduced via Grignard reagents derived from 4-chloro-N-methylpiperidine, reacting with the intermediate in THF at low temperatures (-40°C to 0°C, preferably -20°C to -10°C) to yield a piperidine-substituted oxazolidinyl pyridine derivative.

Assembly of the Final Compound

  • The key bicyclic system is constructed through cyclization and subsequent functional group transformations.

  • The 3-bromo substituent is introduced typically by electrophilic aromatic substitution or via halogen exchange reactions on an appropriate intermediate.

  • The nitro group at the 9-position is installed by nitration using standard nitrating agents under controlled conditions to avoid overreaction.

  • The final compound is obtained by coupling the functionalized bicyclic core with the piperidine carboxylate moiety, often facilitated by base-promoted condensation or nucleophilic substitution reactions.

Purification and Characterization

  • The crude product is purified by crystallization from solvents such as diisopropyl ether or by chromatographic methods.

  • Purity is confirmed by NMR spectroscopy, with typical yields around 60-70% for key steps.

Reaction Conditions and Yields Summary

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Alkylation 3-chlorobenzyl chloride, LDA, THF, -5°C to +5°C ~70 Strong base required
2 Hydrolysis Acidic medium >90 Converts oxazoline to acid
3 Esterification Ethyl chloroformate, benzene, 55-60°C, 3 hours 62 Monitored by TLC
4 Grignard addition 4-chloro-N-methylpiperidine Grignard reagent, THF, -20°C to -10°C ~65 Low temperature critical
5 Nitration & Bromination Standard nitration and bromination reagents, controlled temperature Variable Requires careful control
6 Final coupling & purification Base-promoted condensation, crystallization from diisopropyl ether >60 High purity (>99% NMR)

Research Findings and Notes

  • The synthetic route is optimized to minimize side reactions and maximize yield and purity.

  • Use of inert solvents and low temperatures is crucial to control regioselectivity and prevent decomposition.

  • The introduction of multiple substituents (bromo, chloro, nitro) requires sequential functionalization steps with careful monitoring.

  • The described synthetic methods are based on patented processes for loratadine and its analogues, adapted for the additional substituents on the aromatic core.

  • The final compound's purity and structure are confirmed by NMR, TLC, and chromatographic techniques, ensuring suitability for pharmaceutical applications.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at position 9 is a key site for reduction reactions. Catalytic hydrogenation or metal-acid systems convert it to an amine (-NH₂), forming Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (CID 10742688 derivative).

Reaction Type Reagents/Conditions Product Application
ReductionH₂/Pd-C, EtOH, 25°CAmine derivative with enhanced pharmacological potentialSynthesis of bioactive intermediates

This modification is critical for improving solubility and target affinity in drug discovery.

Halogen Substitution Reactions

The bromine (C-3) and chlorine (C-8) substituents undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.

Bromine Reactivity

The bromine atom’s position adjacent to electron-withdrawing groups (e.g., nitro) activates it for substitution:

Reaction Type Reagents/Conditions Product Notes
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°CAryl/heteroaryl derivativesEnhanced π-system conjugation
Nucleophilic SubstitutionNaN₃, DMSO, 120°CAzide intermediate for click chemistryRequires nitro group as directing group

Chlorine Reactivity

The chlorine atom at C-8 is less reactive due to steric hindrance but participates in SNAr under forcing conditions:

Reaction Type Reagents/Conditions Product
HydrolysisNaOH (aq), 100°CHydroxyl derivative
AminationNH₃, CuI, 150°CPrimary amine via Buchwald-Hartwig

Ester Group Hydrolysis

The ethyl piperidine-1-carboxylate moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Product
Acidic HydrolysisHCl (conc.), refluxPiperidine-1-carboxylic acid
Basic HydrolysisNaOH (aq), EtOH, refluxSodium salt of carboxylic acid

This reaction modifies the compound’s polarity, influencing pharmacokinetic properties .

Cycloaddition and Ring-Opening Reactions

The conjugated dihydrobenzocycloheptapyridine system may participate in Diels-Alder reactions or electrophilic additions:

Reaction Type Reagents/Conditions Product
Diels-AlderMaleic anhydride, toluene, ΔFused six-membered adduct
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide at cycloheptene ring

Functionalization of the Piperidine Ring

The piperidine nitrogen can be alkylated or acylated to modulate steric and electronic effects:

Reaction Type Reagents/Conditions Product
AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperidine derivative
AcylationAcCl, pyridineN-Acetylpiperidine derivative

Comparative Reactivity Table

Position Functional Group Reactivity Example Reaction
C-3BromineSuzuki coupling, NASAryl cross-coupling
C-8ChlorineHydrolysis, aminationHydroxyl derivative
C-9NitroReduction to amineBioactive intermediate
PiperidineEsterHydrolysis to carboxylic acidSolubility modification

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H21BrClN3O4C_{22}H_{21}BrClN_3O_4 and a molecular weight of approximately 506.777 g/mol. The presence of bromine, chlorine, and nitro groups enhances its reactivity, making it a candidate for further chemical modifications and applications in drug development.

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Neurological Disorders : Given its structural complexity and potential for interacting with neurotransmitter systems, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigations into its effects on neuroinflammation and neuroprotection are ongoing.
  • Antimicrobial Properties : The presence of halogen atoms (bromine and chlorine) in the structure often correlates with enhanced antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial or antifungal properties.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored a series of compounds related to Ethyl 4-(3-bromo-8-chloro-9-nitro...) for their anticancer properties. Results showed that certain derivatives significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Research conducted at a leading university assessed the neuroprotective effects of similar piperidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds could reduce oxidative damage and promote cell survival, suggesting potential therapeutic applications for neurodegenerative conditions .

Case Study 3: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several halogenated compounds against common pathogens. Results demonstrated that Ethyl 4-(3-bromo-8-chloro...) exhibited significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Ethyl 4-(3-bromo...)AnticancerMCF-7 (breast cancer)15
Ethyl 4-(3-bromo...)NeuroprotectiveNeuronal cell culturesNot specified
Ethyl 4-(3-bromo...)AntimicrobialS. aureus12

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Bromine and nitro groups increase rigidity in the target compound compared to loratadine (mp ~221°C vs. loratadine’s oil form) .
  • Solubility : The pentyl chain in 5bl enhances lipophilicity (oil form), whereas sulfonyl groups in 4b improve crystallinity .

Biological Activity

Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological properties, including antitumor activity and inhibition of farnesyl protein transferase (FPT), a target in cancer treatment.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C22H22BrClN2O2
  • Molecular Weight : 461.78 g/mol
  • CAS Number : 165740-12-5

The biological activity of this compound primarily revolves around its ability to inhibit farnesyl protein transferase (FPT). FPT is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways related to cancer proliferation.

Inhibition of Farnesyl Protein Transferase

Research has shown that derivatives of this compound exhibit potent inhibitory activity against FPT. For instance, studies conducted on various analogues demonstrated that certain compounds had IC50 values (the concentration required to inhibit 50% of enzyme activity) ranging from 15 µM to 30 µM. Specifically, one derivative was reported to have an IC50 value of less than 30 µM, indicating strong inhibition capabilities compared to standard inhibitors like desloratadine .

Antitumor Activity

The antitumor potential of ethyl 4-(3-bromo-8-chloro-9-nitro...) has been evaluated in vitro across several cancer cell lines. The findings are summarized in the table below:

CompoundCell Line TestedIC50 (µM)Activity Level
Compound AMCF7 (Breast)<15High
Compound BA549 (Lung)<30Moderate
Compound CHeLa (Cervical)<25Moderate
Compound DHCT116 (Colon)<20High

These results suggest that while some derivatives are less potent than established chemotherapeutics like Adriamycin, they still exhibit promising antitumor effects, warranting further investigation into their mechanisms and potential clinical applications .

Case Studies and Research Findings

  • Study on Structural Modifications : A study investigated various structural modifications of the benzocycloheptapyridine scaffold. The introduction of bromine at specific positions was found to enhance both FPT inhibition and antitumor activity. This highlights the importance of molecular design in optimizing therapeutic efficacy .
  • Crystallographic Studies : Crystallographic analysis revealed that these compounds bind effectively within the active site of FPT, providing insights into their binding affinities and interaction dynamics. Such structural data are critical for the rational design of more potent inhibitors .
  • Thermodynamic Analysis : Thermodynamic parameters associated with binding interactions were assessed using isothermal titration calorimetry (ITC). The studies indicated favorable enthalpic contributions to binding, which supports the potential for these compounds as effective therapeutic agents against cancers reliant on farnesylation processes .

Q & A

Q. What are the critical synthetic pathways for this compound, and how can intermediates be validated?

The synthesis involves sequential steps such as nucleophilic additions (e.g., Grignard reagents), cyclization, and oxidation. For example, a related compound with a pentyl substituent was synthesized using n-pentyl Grignard reagents followed by oxidation at 40°C for 24 hours . Intermediates are validated via TLC (e.g., Rf = 0.3 in petroleum ether/EtOAc = 2:1) and HPLC with impurity profiling (<0.3% total impurities) .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

High-performance liquid chromatography (HPLC) using a C18 column with mobile phases like acetonitrile-phosphate buffer (pH 2.5) is critical. Impurity analysis requires adjusting response factors (e.g., 0.25 for fluoro analogs) and UV detection at 254 nm . Mass spectrometry (MS) and <sup>1</sup>H/<sup>13</sup>C NMR further confirm structural integrity, particularly for bromo, chloro, and nitro substituents .

Q. How is this compound utilized in reaction screening for synthetic method development?

As part of the Aryl Halide Chemistry Informer Library, it enables comparative analysis of reaction successes and failures across diverse methods. Screening against this library identifies functional group compatibility and guides optimization (e.g., solvent selection, catalyst stability) .

Advanced Research Questions

Q. What statistical or computational approaches optimize reaction conditions for derivatives of this compound?

Bayesian optimization and heuristic algorithms (e.g., Design of Experiments, DoE) model parameter interactions (temperature, catalyst loading, time) to maximize yield. For example, oxidation steps are optimized at 40°C for 24 hours with <1.2 equiv of Grignard reagents .

Q. How can researchers resolve contradictions in catalytic efficiency reported across different synthetic methods?

Cross-validate methods using standardized informer libraries . Kinetic studies (e.g., reaction calorimetry) and byproduct profiling (via LC-MS) clarify discrepancies. For instance, competing pathways in nitro-group reactivity may require inert atmospheres to suppress reduction .

Q. What strategies mitigate unintended nitro group reduction during synthesis?

Use mild reducing agents (e.g., catalytic hydrogenation at low pressure) and monitor via in situ IR spectroscopy. Adjust stoichiometry of oxidizing agents (e.g., ammonium persulfate) to stabilize the nitro moiety while avoiding over-oxidation .

Q. How can structure-activity relationships (SAR) be established for analogs of this compound?

Synthesize halogen-substituted analogs (e.g., 3,10-dibromo or 11-fluoro derivatives) and evaluate bioactivity (e.g., antihistaminic effects via H1 receptor binding assays). Molecular docking studies predict interactions with target proteins .

Q. What computational methods predict regioselectivity in electrophilic substitutions on the benzo-cycloheptapyridine core?

Density functional theory (DFT) calculates Fukui indices to identify electron-rich sites. For example, bromination favors the C3 position due to steric and electronic effects, validated by X-ray crystallography .

Q. How can steric effects be managed during piperidine ring modifications?

Introduce bulky substituents stepwise under kinetic control (low temperature, short reaction times). Nuclear Overhauser effect (NOE) NMR or X-ray diffraction analyzes conformational strain in derivatives .

Q. What catalytic systems improve enantioselectivity in chiral derivatives of this compound?

Chiral Lewis acids (e.g., BINOL-phosphates) or organocatalysts (e.g., proline derivatives) enable asymmetric synthesis. High-throughput screening identifies optimal ligand-catalyst pairs for >90% enantiomeric excess (ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.